Chemical Structure Analysis and Physicochemical Profiling of 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene
Chemical Structure Analysis and Physicochemical Profiling of 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide
Executive Summary
The rational design of halogenated biaryl scaffolds is a cornerstone of modern medicinal chemistry and advanced materials science. 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene (CAS: 1361809-27-9) represents a highly specialized molecular architecture characterized by significant steric hindrance, a restricted biaryl axis, and distinct electronic domains. This whitepaper provides an in-depth technical analysis of its structural elucidation, detailing the causality behind specific analytical methodologies, self-validating experimental workflows, and the mechanistic principles governing its synthesis.
Structural Architecture & Physicochemical Profile
The molecule consists of a naphthalene core substituted with a fluorine atom at the C5 position and a 2,5-dichlorophenyl group at the C1 position. This topology creates a unique set of steric and electronic properties. The biaryl axis (C1 of naphthalene to C1' of the phenyl ring) is restricted due to the ortho-chlorine atom on the phenyl ring and the peri-hydrogen (C8) on the naphthalene system, leading to a non-planar ground-state conformation (atropisomerism potential).
Furthermore, the highly electronegative fluorine at C5 exerts a strong inductive electron-withdrawing effect on the distal ring of the naphthalene core, modulating the electron density of the entire pi-system.
Quantitative Physicochemical Data
The following table summarizes the core parameters of the compound, derived from computational chemical data and established structural databases [1].
| Property | Value / Description |
| Chemical Name | 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene |
| CAS Registry Number | 1361809-27-9 |
| Molecular Formula | C₁₆H₉Cl₂F |
| Molecular Weight | 291.15 g/mol |
| Monoisotopic Mass | 290.0065 Da |
| XLogP3-AA (Lipophilicity) | ~5.8 - 6.2 |
| Topological Polar Surface Area | 0 Ų |
| Hydrogen Bond Acceptors | 1 (Fluorine) |
Analytical Methodologies for Structural Elucidation
To definitively confirm the structure of 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene, a multimodal analytical approach is required. As an application scientist, one must select techniques that interrogate specific regions of the molecule without interference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H and ¹³C NMR provide the carbon skeleton framework, ¹⁹F NMR is the most critical diagnostic tool for this compound. Fluorine-19 has a 100% natural isotopic abundance, a spin of ½, and a highly sensitive gyromagnetic ratio. Because the chemical shift range of ¹⁹F spans over 300 ppm, it is exquisitely sensitive to its local electronic and steric environment. As detailed in recent literature on1 [2], steric crowding around the fluorine atom (such as peri-interactions in the naphthalene core) induces a predictable low-field shift, allowing for unambiguous assignment of the C5-fluoro position.
Mass Spectrometry (GC-MS)
Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is utilized to confirm the molecular mass and the halogen substitution pattern. The hard ionization (70 eV) fragments the molecule, but the highly conjugated pi-system ensures a robust molecular ion (M⁺•) survival. Crucially, the presence of two chlorine atoms generates a highly specific isotopic signature. Because chlorine exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%), a dichloro-compound will exhibit a triad of molecular ion peaks (M, M+2, M+4) in a strict 9:6:1 intensity ratio [3]. Observing this exact isotopic permutation at m/z 290, 292, and 294 is definitive proof of the 2,5-dichlorophenyl moiety.
Standardized Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal standards and system suitability tests (SST).
Figure 1: Multimodal analytical workflow for structural verification of halogenated biaryls.
Protocol 1: High-Resolution NMR Acquisition
-
Step 1: Sample Preparation. Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is selected because it provides excellent solubility for non-polar polyhalogenated aromatics, supplies a deuterium lock signal for magnetic field stabilization, and lacks interfering proton resonances.
-
Step 2: Internal Standardization (Self-Validation). Add 0.05% v/v Tetramethylsilane (TMS) as the zero-point reference for ¹H/¹³C, and a trace amount of Fluorobenzene (-113.15 ppm) as an internal standard for ¹⁹F calibration.
-
Step 3: Acquisition. For ¹⁹F NMR, acquire data at 376 MHz (on a 400 MHz console) using 64 scans. Implement a relaxation delay (D1) of at least 3 seconds. Causality: Fluorine nuclei in rigid aromatic systems can have long T1 relaxation times; an insufficient delay will result in signal saturation and inaccurate integration.
-
Step 4: Processing. Apply a 0.3 Hz exponential line-broadening function prior to Fourier transformation to enhance the signal-to-noise ratio without sacrificing coupling resolution.
Protocol 2: GC-MS Isotopic Profiling
-
Step 1: System Suitability Test (SST). Prior to sample analysis, inject Perfluorotributylamine (PFTBA) to tune the mass analyzer. Validate that the mass resolution across the m/z 50–600 range is within specification.
-
Step 2: Injection. Inject 1 µL of a 10 µg/mL analyte solution (in hexane) using a split ratio of 1:50. Causality: The split ratio prevents detector saturation and preserves the linear dynamic range required for accurate isotopic ratio measurement.
-
Step 3: Chromatography. Utilize a non-polar capillary column (e.g., HP-5MS) with a steep thermal gradient (100°C to 300°C at 15°C/min). Causality: The high molecular weight and lipophilicity of the compound dictate a high boiling point; a steep gradient ensures a sharp, symmetrical peak shape.
-
Step 4: Mass Analysis. Extract the mass spectrum at the chromatographic apex. Verify the presence of the molecular ion at m/z 290 and mathematically validate the 9:6:1 intensity ratio of the m/z 290, 292, and 294 peaks to confirm the Cl₂ substitution.
Mechanistic Insights into Sterically Hindered Synthesis
The synthesis of 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 1-bromo-5-fluoronaphthalene and (2,5-dichlorophenyl)boronic acid.
Coupling a di-ortho-substituted or sterically hindered system is notoriously difficult. The ortho-chlorine on the boronic acid and the peri-hydrogen on the naphthalene ring create massive steric repulsion during the catalytic cycle. As detailed in authoritative studies on2 [4], the rate-limiting step for such hindered biaryls is reductive elimination .
To overcome this, specialized Buchwald-type ligands (e.g., SPhos) are employed. The causality behind this choice is twofold:
-
Electronic Effect: The electron-rich dialkylphosphine moiety increases the electron density on the Pd(0) center, facilitating the initial oxidative addition into the strong C-Br bond.
-
Steric Effect: The massive steric bulk of the biaryl ligand framework forces the two coupling partners on the Pd(II) center into close proximity, drastically lowering the activation energy required for reductive elimination and product release.
Figure 2: Suzuki-Miyaura cross-coupling catalytic cycle for sterically hindered biaryl synthesis.
Applications in Advanced Materials and Therapeutics
The strategic placement of halogens in 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene makes it a highly valuable intermediate. In drug discovery, the fluorine atom increases metabolic stability and modulates the pKa of adjacent functional groups, while the bulky dichlorophenyl ring can occupy deep, hydrophobic pockets in target proteins, engaging in specific halogen bonding (σ-hole interactions). In materials science, the restricted rotation of the biaryl axis is leveraged to design chiral ligands or dopants for organic light-emitting diodes (OLEDs), where precise control over molecular conformation dictates photophysical properties.
References
- Guidechem. "1-(3,4-Dichlorophenyl)-8-fluoronaphthalene 1361548-01-7 wiki" (Contains cross-reference data for 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene CAS 1361809-27-9).
- ResearchGate / Journal of Organic Chemistry. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Doc Brown's Chemistry. "Organic mass spectrometry analysis m/z values for ions database - Isotope permutation grid for dichloro compounds.
- PubMed Central (PMC). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
